molecular formula C15H19NO6 B11815320 (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B11815320
M. Wt: 309.31 g/mol
InChI Key: JVYKMFOPYMQCOY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative characterized by:

  • A 1,3-benzodioxole (methylenedioxyphenyl) group at the β-position of the propanoic acid backbone.
  • A tert-butoxycarbonyl (Boc) group protecting the α-amino functionality.
  • An (S)-configuration at the α-carbon, critical for stereoselective interactions in biological systems.

This compound is commonly used as an intermediate in peptide synthesis and drug development due to its stability under basic conditions and ease of deprotection .

Properties

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

(2S)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16-10(13(17)18)6-9-4-5-11-12(7-9)21-8-20-11/h4-5,7,10H,6,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1

InChI Key

JVYKMFOPYMQCOY-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Benzo[d] dioxol-5-yl Moiety

The benzo[d]dioxole ring is typically synthesized via cyclization of catechol derivatives. Two predominant methods are documented:

Method A: Alkylation with Dihalomethanes
Catechol reacts with dibromomethane or dichloromethane in the presence of carbonate bases (e.g., K₂CO₃, Cs₂CO₃) at 90–110°C for 1–4 hours. This method yields deuterated analogs when using deuterated solvents, achieving isotopic enrichment >99.9%.

Method B: Acid-Catalyzed Cyclocondensation
Catechol and formaldehyde undergo cyclization under acidic conditions (HCl or H₂SO₄) at 60–80°C. While faster than Method A (30–60 minutes), this approach requires careful pH control to prevent over-acidification and side product formation.

Table 1: Comparative Analysis of Benzo[d]dioxole Synthesis

ParameterMethod A (Alkylation)Method B (Acid Catalysis)
Temperature90–110°C60–80°C
Reaction Time1–4 h0.5–1 h
Yield82–89%75–81%
Isotopic Purity (D₂)>99.9%Not applicable

tert-Butoxycarbonyl (Boc) Protection Strategies

Standard Boc-Protection Protocol

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under Schlenk line conditions:

  • Dissolve 3-(benzo[d]dioxol-5-yl)-2-aminopropanoic acid (1 eq) in anhydrous dichloromethane (DCM).

  • Add Boc₂O (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) at 0°C.

  • Stir at 25°C for 2 hours, monitoring by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

  • Quench with saturated NaHCO₃, extract with DCM, and concentrate to obtain the Boc-protected intermediate (94–97% yield).

Solvent and Base Optimization

Comparative studies demonstrate that tetrahydrofuran (THF) increases reaction rates by 30% compared to DCM due to improved Boc₂O solubility. Hydride bases (e.g., NaH) in dimethylformamide (DMF) enable room-temperature reactions but risk epimerization at the chiral center.

Final Carboxylic Acid Formation

Ester Hydrolysis

The ethyl ester precursor undergoes saponification:

  • Combine Boc-protected ethyl ester (1 eq) with LiOH (3 eq) in THF/H₂O (4:1).

  • Reflux at 60°C for 4 hours.

  • Acidify to pH 6 with 1M HCl, extract with ethyl acetate, and dry over Na₂SO₄.

  • Isolate the product as a white solid (88–92% yield).

Table 2: Hydrolysis Condition Comparison

BaseSolventTemperatureTimeYield
LiOHTHF/H₂O60°C4 h92%
NaOHMeOH/H₂O25°C12 h85%
KOHEtOH/H₂O50°C6 h89%

Industrial-Scale Production Techniques

Continuous Flow Microreactor Systems

Industrial synthesis employs flow reactors for Boc protection and hydrolysis steps:

  • Residence Time : 8 minutes for Boc reaction at 40°C

  • Throughput : 12 kg/day using 10 L reactor volume

  • Purity : >99.5% by HPLC with in-line crystallization

Purification Protocols

  • Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30→70%) removes diastereomeric impurities.

  • Recrystallization : Dissolve crude product in hot ethanol (60°C), cool to −20°C, and filter to achieve 99.8% purity.

Stereochemical Control and Analysis

Chiral HPLC Validation

Enantiopurity is verified using Chiralpak IA columns (4.6 × 250 mm) with n-hexane/ethanol (80:20) mobile phase (flow rate: 1 mL/min). Retention times:

  • (S)-enantiomer: 14.3 minutes

  • (R)-enantiomer: 16.7 minutes

Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-31G*) predict a 2.3 kcal/mol energy difference between (S) and (R) configurations, explaining the thermodynamic preference during crystallization.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a common protective moiety for amines. Its removal under acidic conditions generates a free amine, enabling further functionalization.

Reagents/Conditions Products Mechanistic Notes References
Trifluoroacetic acid (TFA)Free amine (as trifluoroacetate)Acidolysis cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination.,
Hydrochloric acid (HCl)Free amine (as hydrochloride)Similar acid-mediated cleavage; milder conditions may require prolonged reaction times.

Applications : Deprotection is critical for peptide synthesis or introducing secondary modifications at the amine site.

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide chemistry.

Reagents/Conditions Products Key Considerations References
Dicyclohexylcarbodiimide (DCC)/HOBtAmide derivativesActivates the carboxylic acid for nucleophilic attack by amines.,
Ethyl chloroformate (ECF)/TriethylamineMixed carbonates or amidesForms reactive intermediates for coupling with amines.

Stereochemical Impact : The (S)-configuration at the α-carbon is retained under mild coupling conditions, but racemization may occur at elevated temperatures or prolonged reaction times.

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines.

Reaction Type Reagents/Conditions Products Yield Optimization References
EsterificationMethanol/H2SO4Methyl esterAcid catalysis enhances electrophilicity of the carbonyl.
AmidationThionyl chloride (SOCl2), then NH3Primary amideConverts –COOH to acyl chloride intermediate.

Functional Utility : Esters improve lipid solubility for drug delivery, while amides enhance stability against enzymatic hydrolysis.

Alkylation and Acylation

The free amine (post-Boc deprotection) undergoes alkylation or acylation to introduce diverse substituents.

Reaction Type Reagents/Conditions Products Selectivity Notes References
AlkylationAlkyl halides, K2CO3N-Alkylated derivativesPolar aprotic solvents (e.g., DMF) improve reactivity.
AcylationAcetyl chloride, pyridineN-Acetylated derivativesBase scavenges HCl, driving the reaction forward.

Applications : These reactions diversify the compound’s pharmacological profile by modulating steric and electronic properties.

Oxidation and Reduction

The benzo[d]dioxole ring and carboxylic acid group are susceptible to redox transformations.

Reaction Type Reagents/Conditions Products Challenges References
OxidationKMnO4, acidic conditionsQuinone derivativesOver-oxidation may degrade the aromatic system.
ReductionLiAlH4Alcohol (from –COOH reduction)Requires anhydrous conditions to prevent side reactions.

Indirect relevance from analogous benzodioxole systems in .

Heterocycle Functionalization

The benzo[d]dioxole moiety can participate in electrophilic aromatic substitution (EAS).

Reagents/Conditions Products Regioselectivity References
HNO3/H2SO4Nitro-substituted derivativesNitration occurs at the 5-position due to electron-donating dioxole.
Br2, FeBr3Brominated analoguesBromination favors the 4- and 6-positions.

Utility : Introducing halogens or nitro groups facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura).

Mechanistic Insights and Stereochemical Considerations

  • Boc Deprotection : Proceeds via a two-step mechanism: (1) protonation of the carbamate oxygen, (2) elimination of CO2 and tert-butanol, yielding the free amine.

  • Racemization Risk : The chiral center at the α-carbon is stable under neutral conditions but may epimerize in strongly acidic/basic environments during prolonged reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several areas of medicinal chemistry:

  • Anticancer Activity : Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. The benzo[d][1,3]dioxole moiety is known for its ability to interact with various biological targets, suggesting potential anticancer properties through the modulation of cell signaling pathways.
  • Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The interaction with specific receptors involved in neuronal survival could be a focal point for future research.
  • Anti-inflammatory Properties : The compound's structure allows for interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. Inhibition of cyclooxygenase enzymes has been observed in related compounds, indicating a pathway worth exploring.

Organic Synthesis Applications

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protecting group for amines. This makes (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid particularly useful in multi-step synthetic processes where selective protection and deprotection are required.

Table 1: Summary of Synthetic Applications

Application TypeDescription
Protecting GroupProvides temporary protection for amines during synthetic steps
Building BlockServes as a precursor for synthesizing more complex molecules
Reaction IntermediateUseful in various reactions involving nucleophilic substitutions

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential biological activities:

  • Mechanism of Action : Preliminary studies suggest that (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid may act through multiple pathways, including receptor modulation and enzyme inhibition.
  • Case Studies :
    • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess such activities.
    • In Vitro Studies : Laboratory tests have shown promising results regarding its ability to inhibit specific cancer cell lines and reduce inflammation markers.

Table 2: Summary of Biological Activities

Activity TypeTargetEffectReference
AntimicrobialVarious pathogensInhibition of growth
Anti-inflammatoryCOX enzymesInhibition
AnticancerCancer cell linesInduction of apoptosis

Mechanism of Action

The mechanism of action of (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The benzo[d][1,3]dioxole moiety may also play a role in binding interactions due to its aromatic nature.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Stereochemical Variants

(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic Acid
  • Key Difference: Shorter carbon chain (acetic acid vs. propanoic acid) and R-configuration at the α-carbon.
  • Synthesis : Reported in CymitQuimica’s catalogue as a discontinued product with a molecular weight of 429.52 g/mol .
(S)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (Compound 18)
  • Key Difference : Positional isomerism—the benzodioxole group is attached to the α-carbon instead of the β-carbon.
  • Analytical Data : Chiral HPLC (Daicel Chiralpak IG column) confirmed >99% enantiomeric excess (ee) .
  • Reactivity : Reduced steric hindrance at the β-position may enhance coupling efficiency in peptide synthesis.

Boc-Protected Amino Acids with Varied Aryl Substituents

(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic Acid
  • Key Difference : Replaces benzodioxole with a 3-carbamoylphenyl group .
  • Properties : Molecular weight 308.33 g/mol; exhibits moderate solubility in polar solvents .
(S)-3-(4-Iodophenyl)-2-((tert-butoxycarbonyl)amino)propanoic Acid
  • Key Difference : Substitutes benzodioxole with a 4-iodophenyl group .
  • Synthesis : Serves as a precursor for anticancer agents (e.g., CW1–CW20 inhibitors) via Suzuki-Miyaura coupling .
  • Advantage : Iodine atom enables radiolabeling for pharmacokinetic studies.

Functional Group Modifications

(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic Acid
  • Key Difference: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc for amino protection.
  • Applications : Preferred in solid-phase peptide synthesis due to Fmoc’s orthogonality to acid-labile protecting groups .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic Acid
  • Key Difference : 4-Hydroxyphenyl group replaces benzodioxole.
  • Biological Relevance: The phenolic hydroxyl group enhances antioxidant activity but reduces metabolic stability .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Application Reference
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((Boc)amino)propanoic acid 309.29 Not reported Benzodioxole, Boc Peptide intermediates
(R)-2-(Benzodioxol-5-yl)-2-((Boc)amino)acetic acid 429.52 Not reported Acetic acid, R-configuration Discontinued research chemical
(S)-3-(4-Iodophenyl)-2-((Boc)amino)propanoic acid 377.20 Not reported 4-Iodophenyl Anticancer agent precursor
(S)-2-((Boc)amino)-3-(3-carbamoylphenyl)propanoic acid 308.33 Not reported 3-Carbamoylphenyl Kinase inhibitor synthesis
(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((Fmoc)amino)propanoic acid 437.42 Not reported Fmoc protection Solid-phase peptide synthesis

Research Findings and Trends

  • Stereochemistry Impact : (S)-configured analogs generally show higher bioactivity in receptor-binding assays compared to (R)-isomers .
  • Benzodioxole Advantage : The methylenedioxy group enhances metabolic stability by resisting oxidative degradation, making it favorable for CNS-targeted drugs .
  • Synthetic Challenges : Bulky substituents (e.g., iodophenyl) reduce reaction yields (e.g., 13.7–24.8% for D14–D20 compounds) .

Q & A

Q. What are the standard synthetic routes for (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid?

The compound is synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. After stirring at room temperature for 16 hours, the product is purified via silica gel chromatography with an ethyl acetate/hexane gradient (e.g., 1:10 v/v). Yield optimization requires strict stoichiometric control, with DCC often used in slight excess (1.05 equivalents) .

Q. How is the enantiomeric purity of this compound assessed?

Chiral purity is determined using HPLC with a Daicel Chiralpak IG column (250 × 4.6 mm). The mobile phase consists of n-hexane/isopropanol (9:1 v/v) with 0.1% trifluoroacetic acid (TFA), at a flow rate of 1.0 mL/min and UV detection at 210 nm. Retention times and peak integration are compared against racemic standards to calculate enantiomeric excess (ee). This method achieves baseline separation for stereoisomers .

Q. What spectroscopic techniques are used for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Assignments are cross-validated against literature data for analogous tert-butoxycarbonyl (Boc)-protected amino acids.
  • IR spectroscopy : Confirms the presence of Boc (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups.
  • Mass spectrometry (EI or ESI) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield improvements focus on:

  • Coupling agent selection : Replace DCC with EDC·HCl (less side-product formation) or use HATU for higher efficiency in polar solvents.
  • Temperature control : Reactions performed at 0–4°C minimize racemization of the chiral center.
  • Workup protocols : Quenching with aqueous NH4Cl or citric acid removes excess DCC, followed by extraction with ethyl acetate. Example: A 72% yield was achieved using tert-butyl hydroxycarbamate (1.1 eq) and DCC (1.05 eq) in CH2Cl2 at 0°C for 12 hours .

Q. How to resolve contradictions in NMR data during structural analysis?

Discrepancies in chemical shifts (e.g., diastereotopic protons or Boc group conformation) are addressed via:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity.
  • Variable-temperature NMR : Resolves overlapping peaks caused by rotational isomerism.
  • X-ray crystallography : Provides unambiguous stereochemical assignment. For example, a related pyrrolidine derivative was confirmed using single-crystal X-ray diffraction .

Q. What strategies ensure high enantiomeric purity in large-scale synthesis?

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., Boc-protected L/D-amino acids).
  • Kinetic resolution : Enzymatic methods (lipases or esterases) selectively hydrolyze undesired enantiomers.
  • Crystallization-induced asymmetric transformation : Repeated recrystallization from hexane/ethyl acetate enriches the desired enantiomer .

Q. How to design a pharmacokinetic study for derivatives of this compound?

  • In vitro assays : Evaluate metabolic stability using liver microsomes and CYP450 inhibition profiles.
  • Radiolabeling : Incorporate 14C or 3H isotopes to track absorption/distribution in rodent models.
  • LC-MS/MS quantification : Monitor plasma half-life and tissue penetration. A related Boc-protected amino acid derivative showed a t1/2 of 2.3 hours in rats .

Q. What computational methods predict the compound’s reactivity in peptide coupling?

  • DFT calculations : Model transition states to compare activation energies for carbodiimide vs. mixed anhydride pathways.
  • Molecular docking : Simulate interactions with proteolytic enzymes (e.g., trypsin) to predict cleavage sites in prodrug designs.
  • pKa estimation : Tools like MarvinSketch predict carboxylic acid deprotonation, guiding solvent selection (e.g., DMF for enhanced solubility) .

Methodological Notes

  • Avoiding racemization : Use low-temperature conditions and minimize basic catalysts during Boc deprotection .
  • Purification challenges : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves diastereomers in polar derivatives .
  • Data validation : Cross-reference analytical results with published spectra in peer-reviewed journals (e.g., Synthesis or Journal of Medicinal Chemistry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.